molecular formula C15H12Cl2 B14736415 1,1'-(2,2-Dichlorocyclopropane-1,1-diyl)dibenzene CAS No. 3141-42-2

1,1'-(2,2-Dichlorocyclopropane-1,1-diyl)dibenzene

Cat. No.: B14736415
CAS No.: 3141-42-2
M. Wt: 263.2 g/mol
InChI Key: ACRGFWLMXXOWJE-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1,1-dichlorocyclopropane is an organic compound characterized by a cyclopropane ring substituted with two phenyl groups and two chlorine atoms. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyl-1,1-dichlorocyclopropane typically involves the dichlorocarbenation of diphenylcyclopropane. This reaction is carried out using chloroform and a strong base such as potassium hydroxide, which generates dichlorocarbene in situ. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 2,2-Diphenyl-1,1-dichlorocyclopropane are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenyl-1,1-dichlorocyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 2,2-diphenylcyclopropane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidative conditions can lead to the formation of cyclopropane derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or acetonitrile, and mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution: Formation of substituted cyclopropanes.

    Reduction: Formation of 2,2-diphenylcyclopropane.

    Oxidation: Formation of cyclopropane derivatives with various functional groups.

Scientific Research Applications

2,2-Diphenyl-1,1-dichlorocyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1,1-dichlorocyclopropane involves its reactivity towards nucleophiles and electrophiles. The presence of the phenyl groups and chlorine atoms influences its electronic properties, making it a versatile intermediate in various chemical reactions. The compound can form reactive intermediates such as carbenes, which further participate in cycloaddition and rearrangement reactions .

Comparison with Similar Compounds

Uniqueness: 2,2-Diphenyl-1,1-dichlorocyclopropane is unique due to the combination of phenyl groups and chlorine atoms on the cyclopropane ring. This unique substitution pattern imparts distinct electronic and steric properties, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

3141-42-2

Molecular Formula

C15H12Cl2

Molecular Weight

263.2 g/mol

IUPAC Name

(2,2-dichloro-1-phenylcyclopropyl)benzene

InChI

InChI=1S/C15H12Cl2/c16-15(17)11-14(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

ACRGFWLMXXOWJE-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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